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molecular formula C8H16O B8352806 (5R)-5-methylheptan-2-one

(5R)-5-methylheptan-2-one

Cat. No. B8352806
M. Wt: 128.21 g/mol
InChI Key: WYDAUGNQLUXTFB-SSDOTTSWSA-N
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Patent
US04347388

Procedure details

128 g (1 mole) of 5-methyl-heptan-2-one are added in the course of 1 hour, with stirring, to 1 liter of a 1.1 molar solution of ethynyl-magnesium chloride in tetrahydrofuran at 10° C. After allowing about a further hour's reaction, the mixture is worked up. To do so, 2 N sulfuric acid is added, whilst cooling with ice, until two clear phases are present. The organic phase is then separated off and washed neutral with water, if necessary, and the tetrahydrofuran is distilled off at 50° C./67 mbar. The residue is subjected to fractional distillation. 143 g of main fraction, boiling at 50°-52° C./0.01 mbar, are obtained; nD25 =1.4411. This corresponds to a yield of 93%. Scent: predominantly floral, woody, herbal, minty with a spicy, slightly animal after-scent.
Quantity
128 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:8][CH3:9])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[C:10]([Mg]Cl)#[CH:11].S(=O)(=O)(O)O>O1CCCC1>[CH3:6][C:5]([OH:7])([CH2:4][CH2:3][CH:2]([CH3:1])[CH2:8][CH3:9])[C:10]#[CH:11]

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
CC(CCC(C)=O)CC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After allowing about a further hour's reaction
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice, until two clear phases
CUSTOM
Type
CUSTOM
Details
The organic phase is then separated off
WASH
Type
WASH
Details
washed neutral with water
DISTILLATION
Type
DISTILLATION
Details
if necessary, and the tetrahydrofuran is distilled off at 50° C./67 mbar
DISTILLATION
Type
DISTILLATION
Details
The residue is subjected to fractional distillation
CUSTOM
Type
CUSTOM
Details
143 g of main fraction, boiling at 50°-52° C./0.01 mbar, are obtained

Outcomes

Product
Name
Type
Smiles
CC(C#C)(CCC(CC)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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